molecular formula C₂₇H₄₆O₄ B108151 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid CAS No. 17974-66-2

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid

Cat. No. B108151
CAS RN: 17974-66-2
M. Wt: 434.7 g/mol
InChI Key: ITZYGDKGRKKBSN-HKFUITGCSA-N
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Description

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is a cholestanoid that is 5beta-cholestan-26-oic acid substituted by alpha-hydroxy groups at positions 3 and 7 respectively . It has a role as a human metabolite and a mouse metabolite . It is a dihydroxy monocarboxylic acid, a 7alpha-hydroxy steroid, a 3alpha-hydroxy steroid, and a cholestanoid . It derives from a hydride of a 5beta-cholestane .


Synthesis Analysis

The formation and metabolism of a naturally occurring C27 bile acid, 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid, was studied in patients with T-tube bile fistulas . C-26-cholesterol-14C was shown to be converted to this C27 bile acid . After synthesis and labeling with tritium, 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid was efficiently metabolized to chenodeoxycholic acid .


Molecular Structure Analysis

The molecular formula of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is C27H46O4 . The molecular weight is 434.7 g/mol . The IUPAC name is (6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid .


Chemical Reactions Analysis

C-26-cholesterol-14C was shown to be converted to this C27 bile acid . After synthesis and labeling with tritium, 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid was efficiently metabolized to chenodeoxycholic acid .


Physical And Chemical Properties Analysis

The molecular formula of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is C27H46O4 . The molecular weight is 434.7 g/mol .

Scientific Research Applications

Role in Bile Acid Biosynthesis

This compound is a key intermediate in the biosynthesis of bile acids, which are crucial for digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine. Its role in the synthesis of cholic acid and chenodeoxycholic acid, primary bile acids in humans, is of particular interest for understanding and treating metabolic disorders related to bile acid deficiencies .

Potential Therapeutic Agent for Cholestasis

Due to its involvement in bile acid metabolism, 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is being studied as a potential therapeutic agent for cholestasis, a condition where bile flow from the liver is reduced or blocked, leading to accumulation of bile acids in the liver .

Indicator of Metabolic Health

As a metabolite found in humans and mice, this compound serves as an indicator of metabolic health, particularly in the liver. Its levels can reflect the state of metabolic processes and are used in research to understand metabolic diseases .

Study of Genetic Disorders

This bile acid derivative is used in the study of genetic disorders affecting bile acid synthesis. By analyzing its levels and behavior in the body, researchers can gain insights into conditions like progressive familial intrahepatic cholestasis (PFIC) and other rare liver diseases .

Research on Drug Metabolism

The compound’s role in drug metabolism is another area of research. It can influence the pharmacokinetics of certain drugs by affecting their solubility and absorption. Understanding its interactions with pharmaceuticals can lead to improved drug formulations and dosing regimens .

Development of Diagnostic Tools

3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid: is also being explored for the development of diagnostic tools. Its presence and concentration in biological samples can be used to diagnose liver diseases, bile acid synthesis disorders, and other metabolic conditions .

properties

IUPAC Name

(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZYGDKGRKKBSN-HKFUITGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3alpha,7alpha-Dihydroxycoprostanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

17974-66-2
Record name 3α,7α-Dihydroxy-5β-cholestanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17974-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3alpha,7alpha-Dihydroxycoprostanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the metabolic fate of 3α,7α-dihydroxy-5β-cholestan-26-oic acid in humans?

A: Research using radioactive labeling has shown that 3α,7α-dihydroxy-5β-cholestan-26-oic acid is efficiently metabolized in the human body, primarily into chenodeoxycholic acid. [] Studies on patients with T-tube bile fistulas revealed that approximately 80% of administered 3α,7α-dihydroxy-5β-cholestan-26-oic acid (either orally or intravenously) was converted into chenodeoxycholic acid. A smaller proportion, less than 2%, was metabolized into cholic acid. [] This highlights the compound's role as a precursor in bile acid formation.

Q2: Which enzymes are involved in the conversion of 3α,7α-dihydroxy-5β-cholestan-26-oic acid to primary bile acids?

A: The conversion of 3α,7α-dihydroxy-5β-cholestan-26-oic acid and its 12α-hydroxylated counterpart (3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid) into chenodeoxycholic acid and cholic acid, respectively, takes place within peroxisomes. [, ] This process involves several enzymatic steps. Research suggests that a peroxisomal bifunctional enzyme, D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase, plays a crucial role in converting the CoA esters of these acids into their corresponding 24-oxo-27-nor-cholestane forms. [] Subsequently, a thiolase, likely working in conjunction with sterol carrier protein x, catalyzes the cleavage of the side chain, ultimately yielding the primary bile acids. []

Q3: Are there any analytical methods available to study the CoA esters of bile acid intermediates like 3α,7α-dihydroxy-5β-cholestan-26-oic acid?

A: Yes, High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has emerged as a rapid and effective technique for quantifying the CoA esters of bile acids, including 3α,7α-dihydroxy-5β-cholestan-26-oic acid. [] This method allows for direct measurement of these esters in complex mixtures containing peroxisomal proteins, making it a valuable tool for investigating bile acid biosynthesis and related disorders. []

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